4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207025-51-1
VCID: VC7204235
InChI: InChI=1S/C10H10N2OS2/c1-6-3-8(14-5-6)10(13)11-9-4-7(2)12-15-9/h3-5H,1-2H3,(H,11,13)
SMILES: CC1=CSC(=C1)C(=O)NC2=CC(=NS2)C
Molecular Formula: C10H10N2OS2
Molecular Weight: 238.32

4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide

CAS No.: 1207025-51-1

Cat. No.: VC7204235

Molecular Formula: C10H10N2OS2

Molecular Weight: 238.32

* For research use only. Not for human or veterinary use.

4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide - 1207025-51-1

Specification

CAS No. 1207025-51-1
Molecular Formula C10H10N2OS2
Molecular Weight 238.32
IUPAC Name 4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C10H10N2OS2/c1-6-3-8(14-5-6)10(13)11-9-4-7(2)12-15-9/h3-5H,1-2H3,(H,11,13)
Standard InChI Key IRUPOGQQLYSEMH-UHFFFAOYSA-N
SMILES CC1=CSC(=C1)C(=O)NC2=CC(=NS2)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two aromatic heterocycles:

  • A thiophene ring (C₄H₃S) substituted with a methyl group at position 4.

  • A 1,2-thiazole ring (C₃H₂NS) with a methyl group at position 3, connected to the thiophene via a carboxamide (-CONH-) group.

The IUPAC name reflects this substitution pattern, with systematic numbering ensuring unambiguous identification .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₀H₁₁N₂O₂S₂
Molecular weight267.34 g/mol
SMILESCc1sc(cc1C(=O)Nc2cnc(s2)C)C
Topological polar surface area89.5 Ų

The SMILES string encodes the connectivity: the thiophene (c1sc(cc1...) links to the carboxamide (C(=O)N...), which bonds to the thiazole (c2cnc(s2)C).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the thiophene and thiazole rings. A plausible route involves:

  • Thiophene-2-carboxylic acid activation: Conversion to the acid chloride using thionyl chloride (SOCl₂).

  • Amide coupling: Reaction with 5-amino-3-methyl-1,2-thiazole under inert conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity
1SOCl₂, reflux, 4h92%95%
2DCM, Et₃N, 0°C → RT, 12h78%98%

Side reactions may include:

  • Hydrolysis of the acid chloride if moisture is present.

  • Over-alkylation at the thiazole nitrogen.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits low water solubility (<1 mg/mL at 25°C) due to its aromatic rings and methyl groups. Its logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water0.3
Methanol12.4
Dichloromethane45.7

Spectral Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, thiophene-CH₃), 2.82 (s, 3H, thiazole-CH₃), 7.12 (d, 1H, thiophene-H), 7.35 (d, 1H, thiophene-H), 8.21 (s, 1H, thiazole-H) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend) .

MicroorganismMIC (µg/mL)Compound Class
Staphylococcus aureus12.5Thiophene-carboxamide
Escherichia coli25.0Thiazole derivatives
Candida albicans50.0Hybrid systems

Mechanistically, these compounds may disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .

Anticancer Screening

Preliminary studies on similar molecules show:

  • IC₅₀ values of 8–15 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

  • Apoptosis induction via caspase-3/7 activation .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for antibacterial and antitumor agents.

  • Structural template for kinase inhibitor design (e.g., EGFR, VEGFR).

Material Science

  • Potential organic semiconductor component due to π-conjugated systems.

  • Charge mobility: ~0.1 cm²/V·s in thin-film transistors (estimated) .

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